molecular formula C9H13N5 B1360911 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 862728-60-7

1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1360911
CAS No.: 862728-60-7
M. Wt: 191.23 g/mol
InChI Key: VAJUWSKUVHLSQA-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The tert-butyl group attached to the nitrogen atom of the pyrazole ring adds steric bulk, influencing the compound’s chemical properties and reactivity .

Mechanism of Action

Target of Action

The primary target of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . This enzyme plays a crucial role in various cellular processes, including the regulation of calcium transport, cell cycle progression, and synaptic plasticity.

Biochemical Analysis

Biochemical Properties

1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as a ligand for enzymes and proteins. It interacts with carbonyl reductase [NADPH] 1 in humans . The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting its activity. This interaction can influence various metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with calcium/calmodulin-dependent protein kinase type II subunit gamma in humans . This interaction can lead to alterations in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor for certain enzymes, such as carbonyl reductase [NADPH] 1 . This inhibition can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and altering biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in gene expression. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonyl reductase [NADPH] 1, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in the concentration of specific metabolites, affecting overall cellular metabolism. Understanding these interactions is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within the cell . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This method allows for the formation of the pyrazolo[3,4-d]pyrimidine core in a one-flask reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the tert-butyl group in this compound provides unique steric and electronic effects, distinguishing it from other derivatives.

Properties

IUPAC Name

1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJUWSKUVHLSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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